

# Spectroscopic Analysis of Dibromsalan: A Technical Overview

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## Compound of Interest

Compound Name: *Dibromsalan*

Cat. No.: *B1195951*

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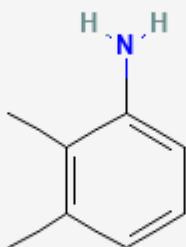
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Dibromsalan** (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide), a compound known for its antimicrobial properties. This document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for obtaining Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.

## Chemical Structure and Properties

**Dibromsalan** is a brominated salicylanilide. Its structure is fundamental to interpreting its spectroscopic data.

- IUPAC Name: 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide[[1](#)]
- Molecular Formula:  $C_{13}H_9Br_2NO_2$ [[1](#)]
- Molecular Weight: 371.02 g/mol [[1](#)]
- Structure:



## Spectroscopic Data Summary

While a complete set of experimentally-derived spectra for **Dibromosalan** was not available in the cited literature, this section outlines the expected data based on its functional groups and provides a template for data presentation.

### UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of aromatic rings and conjugated systems in **Dibromosalan** would lead to characteristic absorptions in the UV region.

Wavelength ( $\lambda_{\text{max}}$ , nm)	Molar Absorptivity ( $\epsilon$ , $\text{M}^{-1}\text{cm}^{-1}$ )	Solvent
Data Not Available	Data Not Available	Data Not Available

Note: Aromatic compounds like **Dibromosalan** typically exhibit strong absorptions in the 200-400 nm range.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (phenolic)
~3200	Medium	N-H stretch (amide)
~1650	Strong	C=O stretch (amide I)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1540	Medium	N-H bend (amide II)
~1250	Strong	C-O stretch (phenolic)
~820	Strong	C-H bend (para-disubstituted ring)
~600-500	Medium-Strong	C-Br stretch

Note: The values presented are typical ranges for the respective functional groups and may vary in the actual spectrum of **Dibromsalan**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectrum

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Data Not Available	Data Not Available	Data Not Available	Data Not Available

Expected signals would include those for the aromatic protons on both rings, the phenolic -OH proton, and the amide -NH proton.

### <sup>13</sup>C NMR Spectrum

PubChem indicates the availability of a  $^{13}\text{C}$  NMR spectrum for **Dibromosalan**, though the specific data is not provided in the search results.[1]

Chemical Shift ( $\delta$ , ppm)	Assignment
Data Not Available	Data Not Available

Expected signals would include those for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and carbons bonded to bromine and oxygen.

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as **Dibromosalan**.

### UV-Visible Spectroscopy Protocol

This protocol outlines the steps for determining the UV-Vis absorption spectrum of a compound.

- Solution Preparation:
  - Accurately weigh a small amount of the sample (e.g., 1-5 mg).
  - Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask to create a stock solution of known concentration.[2]
  - Perform serial dilutions to obtain a series of solutions with concentrations appropriate for measurement (typically resulting in an absorbance between 0.1 and 1.0).[3][4]
- Instrumentation and Measurement:
  - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time (e.g., 1 hour for deuterium lamps).[2]
  - Select the desired wavelength range for the scan (e.g., 200-400 nm).[2]
  - Fill a quartz cuvette with the solvent to be used as a blank.[3]

- Calibrate the instrument by recording a baseline with the blank cuvette.[3][4]
- Rinse the sample cuvette with the sample solution before filling it.
- Place the sample cuvette in the spectrophotometer and record the absorbance spectrum. [3]

## Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for obtaining the IR spectrum of a solid sample.

- Sample Preparation:

- Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

- Pellet Formation:

- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5][6]

- Measurement:

- Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
- Record the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the empty sample compartment to subtract any atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) absorptions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the preparation of a sample for  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis.

- Sample Preparation:

- Weigh an appropriate amount of the sample (typically 5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.[7]
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) to the vial. [7]
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[7]
- Using a Pasteur pipette, transfer the solution into a clean NMR tube.

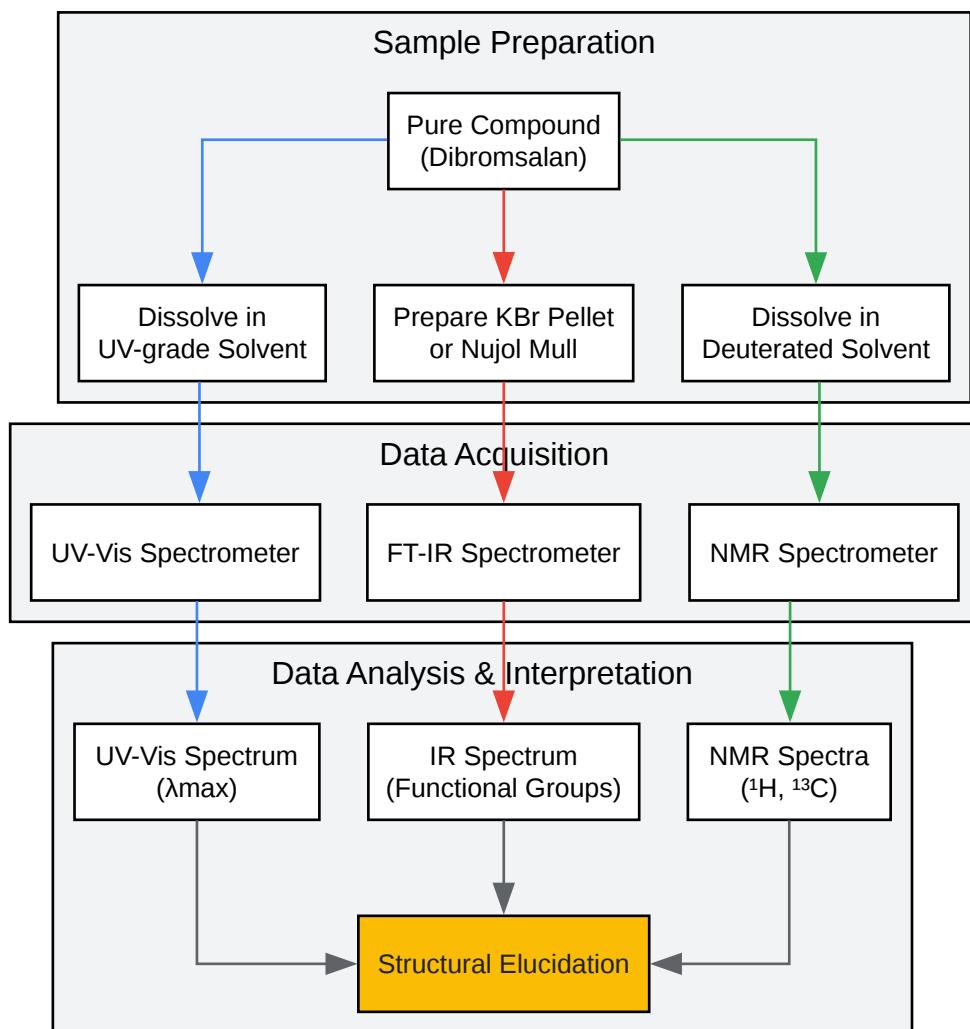
- Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) for the desired experiment ( $^1\text{H}$ ,  $^{13}\text{C}$ , DEPT, etc.).[8][9]
- Acquire the spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Dibromosalan**.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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